Product packaging for 4-(Dichloromethyl)-1,3-thiazole(Cat. No.:CAS No. 3364-79-2)

4-(Dichloromethyl)-1,3-thiazole

Cat. No.: B13689603
CAS No.: 3364-79-2
M. Wt: 168.04 g/mol
InChI Key: BKYQMLQAHYKEPT-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)-1,3-thiazole ( 3364-79-2) is a chemical compound with the molecular formula C₄H₃Cl₂NS and a molecular weight of 168.04 g/mol . This organothiazole features a dichloromethyl group at the 4-position of the thiazole ring, a structure that makes it a valuable and versatile synthetic intermediate in organic chemistry and drug discovery research . The compound is characterized by a calculated density of 1.3±0.1 g/cm³ and a boiling point of approximately 214.9±15.0 °C at 760 mmHg . Its structure, containing reactive chlorines on the methyl group, allows it to undergo further functionalization, making it a useful precursor for synthesizing more complex thiazole derivatives . One referenced synthetic application demonstrates its use in a reaction achieving a 44% yield, underscoring its utility in constructing heterocyclic scaffolds . Researchers value this compound for developing novel molecules with potential applications in pharmaceuticals and materials science. This product is intended for research and development purposes only and is not labeled for consumer use. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl2NS B13689603 4-(Dichloromethyl)-1,3-thiazole CAS No. 3364-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3364-79-2

Molecular Formula

C4H3Cl2NS

Molecular Weight

168.04 g/mol

IUPAC Name

4-(dichloromethyl)-1,3-thiazole

InChI

InChI=1S/C4H3Cl2NS/c5-4(6)3-1-8-2-7-3/h1-2,4H

InChI Key

BKYQMLQAHYKEPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Dichloromethyl 1,3 Thiazole and Analogs

Direct Synthesis Strategies for Dichloromethyl Installation

Direct synthesis strategies focus on the conversion of a functional group already present at the 4-position of the thiazole (B1198619) ring into the dichloromethyl group. These methods are advantageous as they build upon readily accessible thiazole precursors.

Chlorination of 4-Methyl-1,3-thiazole Precursors

The chlorination of 4-methyl-1,3-thiazole offers a direct route to 4-(dichloromethyl)-1,3-thiazole. This transformation involves the substitution of hydrogen atoms on the methyl group with chlorine atoms. The success of this approach hinges on the careful control of reaction conditions to achieve the desired degree of chlorination.

Radical halogenation is a common method for the functionalization of alkyl groups attached to aromatic or heteroaromatic rings. The methyl group of 4-methyl-1,3-thiazole is analogous to a benzylic position, making it susceptible to free radical substitution. The reaction is typically initiated by ultraviolet (UV) light or a radical initiator and proceeds via a chain mechanism involving chlorine radicals.

The selectivity of radical chlorination is influenced by the stability of the resulting radical intermediate. The stability of alkyl radicals follows the order: tertiary > secondary > primary. This trend dictates the relative reactivity of different C-H bonds towards abstraction by a chlorine radical. While the methyl group of 4-methyl-1,3-thiazole consists of primary hydrogens, its position adjacent to the thiazole ring provides some degree of activation, similar to a benzylic position. However, controlling the reaction to achieve dichlorination without significant side products or over-chlorination to the trichloromethyl group can be challenging. The use of specific radical chlorinating agents can influence the selectivity of the reaction.

Table 1: Relative Reactivity of C-H Bonds in Radical Chlorination
Type of C-H BondRelative Reactivity
Primary (1°)1
Secondary (2°)3-5
Tertiary (3°)4-7

To achieve the desired dichlorination while minimizing side reactions, various controlled chlorination reagents and conditions can be employed. Sulfuryl chloride (SO₂Cl₂) is a common reagent for radical chlorination and can be initiated either thermally or photochemically. The reaction is often carried out in an inert solvent such as carbon tetrachloride or dichloromethane. The stoichiometry of the chlorinating agent is a critical parameter; using approximately two equivalents of the reagent would theoretically favor the formation of the dichloromethyl derivative.

N-Chlorosuccinimide (NCS) is another reagent that can be used for benzylic and allylic chlorinations. NCS is often used in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. It is considered a milder and more selective chlorinating agent compared to chlorine gas or sulfuryl chloride. The reaction progress would need to be carefully monitored, for instance by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, to stop the reaction at the desired dichlorination stage.

Conversion of 4-Formyl-1,3-thiazole to this compound

An alternative and often more controlled approach to the synthesis of this compound is through the conversion of the corresponding aldehyde, 4-formyl-1,3-thiazole. This method transforms the carbonyl group into a geminal dichloride. 4-Formyl-1,3-thiazole can be synthesized through various formylation methods of the thiazole ring or by oxidation of 4-(hydroxymethyl)-1,3-thiazole. A related compound, 4-methyl-5-formylthiazole, has been prepared in good yield via the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride, indicating the accessibility of such aldehyde precursors.

The conversion of an aldehyde to a geminal dichloride is a classic transformation in organic synthesis. Two of the most common reagents for this purpose are phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). The reaction of an aldehyde with PCl₅ typically proceeds under neat conditions or in a non-polar solvent. The carbonyl oxygen is replaced by two chlorine atoms, and the phosphorus-containing byproduct is phosphoryl chloride (POCl₃).

Thionyl chloride can also be employed for this transformation, often in the presence of a catalytic amount of a Lewis acid or a tertiary amine. The reaction with thionyl chloride produces sulfur dioxide and hydrogen chloride as byproducts, which are gaseous and can be easily removed from the reaction mixture.

Table 2: Reagents for Aldehyde to Gem-Dichloride Conversion
ReagentTypical ByproductsGeneral Conditions
Phosphorus Pentachloride (PCl₅)Phosphoryl Chloride (POCl₃), HClNeat or inert solvent, often requires heating
Thionyl Chloride (SOCl₂)Sulfur Dioxide (SO₂), HClOften with a catalyst (e.g., DMF), can be run at lower temperatures

The mechanism of the conversion of an aldehyde to a gem-dichloride with phosphorus pentachloride involves several steps. Initially, the carbonyl oxygen of the aldehyde acts as a nucleophile and attacks the phosphorus atom of PCl₅, which exists in equilibrium with [PCl₄]⁺[PCl₆]⁻. This leads to the formation of an intermediate where the oxygen is bonded to the phosphorus. A chloride ion then attacks the carbonyl carbon, leading to the formation of an α-chloroalkoxyphosphorus species. Subsequent elimination of phosphoryl chloride (POCl₃) and another attack by a chloride ion results in the formation of the geminal dichloride. beilstein-journals.orgmdpi.com

The reaction with thionyl chloride is thought to proceed through the formation of an intermediate chlorosulfite ester. In the presence of a catalyst like dimethylformamide (DMF), a Vilsmeier-type intermediate, [(CH₃)₂N=CHCl]⁺Cl⁻, is formed, which then reacts with the aldehyde. This is followed by a series of steps involving nucleophilic attack by chloride and elimination of sulfur dioxide to yield the final dichloromethyl compound.

Thiazole Ring Formation with Pre-functionalized Dichloromethyl Synthons

This approach focuses on building the heterocyclic ring using starting materials that already contain the dichloromethyl moiety. This ensures the desired substituent is correctly placed from the outset.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in thiazole chemistry. synarchive.com It classically involves the condensation of an α-haloketone with a thioamide or thiourea. synarchive.comtandfonline.com This method is highly versatile and can be adapted to produce a wide range of substituted thiazoles, including those with halomethyl groups at the C4 position. tandfonline.com

To synthesize this compound, the standard Hantzsch protocol would be modified to use an electrophile containing the required CCl₂ group. The key reactant is a ketone bearing both a dichloromethyl group (at the α-position) and a leaving group (at the α'-position). A suitable starting material for this synthesis would be 1,1,3-trichloroacetone.

The reaction proceeds via the nucleophilic attack of the sulfur atom from the thioamide or thiourea onto the carbon bearing the single halogen (the more electrophilic center), followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. For example, the reaction of a thioamide with 1,1,3-trichloroacetone would yield a 2-substituted-4-(dichloromethyl)-1,3-thiazole.

While specific literature on the reaction with 1,1,3-trichloroacetone is sparse, the viability of this approach is strongly supported by analogous reactions. For instance, the synthesis of 4-(chloromethyl)thiazole derivatives has been successfully achieved by reacting thioureas with 1,3-dichloroacetone, demonstrating that the Hantzsch reaction is compatible with halogenated ketone precursors.

Table 1: Hantzsch Synthesis Analogs for Halomethylthiazoles
Thio-ComponentElectrophileProductReaction ConditionsReference
Resin-bound thiourea1,3-DichloroacetoneResin-bound 4-(chloromethyl)thiazoleDMF, 70°C, overnight
Thioamide1,1,3-Trichloroacetone (proposed)This compound derivativeNot specifiedN/A
Thioureaα,α-Dibromoketones2-Amino-4-arylthiazoleEthanol, room temperature

The presence of the dichloromethyl group necessitates careful control over reaction conditions to avoid unwanted side reactions. The reactivity of the C-Cl bonds and the potential for the dichloromethyl group to influence the electronic properties of the reactants and intermediates must be considered.

Key parameters for optimization include:

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or alcohols such as ethanol are commonly used. The choice of solvent can affect reactant solubility and the reaction rate.

Temperature: Reactions are often performed at elevated temperatures to drive the dehydration and aromatization steps. However, with the thermally sensitive dichloromethyl group, lower temperatures might be necessary to prevent degradation. A typical range could be from room temperature to around 80°C. rsc.org

Acid/Base Catalysis: The Hantzsch synthesis can be sensitive to pH. While often performed under neutral or slightly basic conditions, some variations utilize acidic conditions, which can alter the regioselectivity of the cyclization. rsc.org For a dichloromethyl-substituted electrophile, mildly acidic conditions could facilitate the reaction while minimizing base-induced elimination or substitution side reactions.

Cycloaddition reactions, particularly [3+2] cycloadditions, offer another powerful route to five-membered heterocycles like thiazoles. rsc.org In this approach, a three-atom synthon reacts with a two-atom synthon to form the ring. To generate a 4-(dichloromethyl)thiazole, one of the components would need to contain the pre-functionalized dichloromethyl group.

For example, a 1,3-dipolar cycloaddition could be envisioned between a dipolarophile and a dipole containing the N-C-S backbone. While this is a versatile method for heterocycle synthesis, its application for the direct synthesis of 4-(dichloromethyl)thiazole is not extensively documented in the literature. The challenge lies in designing and synthesizing stable synthons that carry the dichloromethyl group and participate efficiently in the cycloaddition. Diels-Alder reactions involving 4-alkenylthiazoles have also been explored, showcasing the utility of cycloadditions in modifying thiazole systems, though this does not directly form the initial ring with the desired substituent. nih.govacs.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.com Several MCRs have been developed for the synthesis of thiazoles. nih.gov

A hypothetical MCR for this compound could involve the reaction of a thioamide, an isocyanide, and an electrophile containing the dichloromethyl group. The advantage of MCRs is their operational simplicity and atom economy. However, the development of a specific MCR to generate the 4-(dichloromethyl) substitution pattern would require careful selection of components that react selectively to form the desired thiazole core without side reactions involving the dichloromethyl group.

Table 2: Overview of Synthetic Strategies for Thiazole Ring Formation
MethodologyKey ReactantsApplicability to 4-(Dichloromethyl)thiazoleNotes
Hantzsch Synthesis Thioamide/Thiourea + α,α-Dihalo-α'-haloketoneHigh (by analogy)Most established and predictable route.
Cycloaddition Dipole + DipolarophileModerate (hypothetical)Requires synthesis of specific dichloromethyl-containing synthons.
MCR e.g., Thioamide + Isocyanide + ElectrophileModerate (hypothetical)Highly efficient but requires specific protocol development.

Hantzsch Thiazole Synthesis Modifications for 4-Halomethyl Substituents

Post-Cyclization Functionalization of Thiazoles to Introduce Dichloromethyl Group

An alternative strategy involves synthesizing a thiazole ring with a suitable precursor group at the 4-position, which is then chemically converted into the dichloromethyl group. This approach separates the complexities of ring formation from the introduction of the reactive substituent.

One plausible pathway is the free-radical chlorination of 4-methylthiazole. nih.govsigmaaldrich.com This reaction, typically initiated by UV light or a chemical initiator, involves the substitution of hydrogen atoms on the methyl group with chlorine. wikipedia.org By controlling the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) and the reaction conditions, it is possible to achieve dichlorination. However, this method can suffer from a lack of selectivity, potentially leading to a mixture of mono-, di-, and trichlorinated products, which would necessitate purification.

Another potential route starts from thiazole-4-carbaldehyde. The aldehyde can be converted to the corresponding dichloromethyl group using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This is a standard transformation for converting aldehydes to geminal dichlorides, although its application specifically to thiazole-4-carbaldehyde would need to be optimized to ensure compatibility with the heterocyclic ring.

Electrophilic Chloromethylation Followed by Further Chlorination

One viable synthetic route to this compound begins with the introduction of a chloromethyl group at the C4 position of the thiazole ring, which can then undergo further chlorination.

The initial step often involves the Hantzsch thiazole synthesis, a well-established method for constructing the thiazole ring. For instance, the reaction of thiourea with 1,3-dichloropropanone in ethanol can yield 2-amino-4-(chloromethyl)thiazole hydrochloride asianpubs.org. This intermediate provides the foundational 4-(chloromethyl)thiazole structure.

Alternatively, direct electrophilic chloromethylation of a thiazole precursor can be employed, although this method may present challenges with regioselectivity.

The subsequent and more challenging step is the conversion of the 4-(chloromethyl) group to a 4-(dichloromethyl) group. This transformation can be achieved through free-radical halogenation. This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds and is typically initiated by UV light wikipedia.org. The mechanism proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps wikipedia.org. For the chlorination of 4-(chloromethyl)thiazole, a chlorine source such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) could be utilized in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.

Heating methyl-substituted heteroaromatic compounds, such as 2-methylbenzothiazole, with thionyl chloride has been shown to result in rapid chlorination of the methyl group researchgate.net. This suggests that thionyl chloride could potentially be used for the exhaustive chlorination of a 4-methyl or 4-(chloromethyl)thiazole.

It is important to note that controlling the degree of chlorination to favor the dichloromethyl product over the trichloromethyl derivative can be challenging and may require careful optimization of reaction conditions such as temperature, reaction time, and the stoichiometry of the chlorinating agent.

Table 1: Reagents for Chlorination of 4-(Chloromethyl)-1,3-thiazole

ReagentConditionsProduct
Chlorine (Cl₂)UV light or radical initiatorThis compound
Sulfuryl chloride (SO₂Cl₂)Radical initiator (e.g., AIBN)This compound
Thionyl chloride (SOCl₂)HeatThis compound

Formylation at C4 Followed by Dichloromethyl Transformation

An alternative synthetic strategy involves the initial introduction of a formyl group at the C4 position of the thiazole ring, followed by its conversion to a dichloromethyl group.

The formylation of the thiazole ring can be accomplished through various methods. One common approach is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).

Once 4-formyl-1,3-thiazole is obtained, the next step is the transformation of the aldehyde functionality into a geminal dichloride. Several reagents are known to effect this conversion for aromatic and α,β-unsaturated aldehydes. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose libretexts.orgmasterorganicchemistry.comchemtube3d.com. The reaction of an aldehyde with thionyl chloride, often in the presence of a catalyst such as pyridine (B92270), leads to the corresponding dichloromethyl compound.

Table 2: Reagents for Conversion of 4-Formyl-1,3-thiazole to this compound

ReagentByproducts
Thionyl chloride (SOCl₂)Sulfur dioxide (SO₂), Hydrogen chloride (HCl)
Phosphorus pentachloride (PCl₅)Phosphorus oxychloride (POCl₃), Hydrogen chloride (HCl)

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thiazole derivatives, to develop more environmentally benign and sustainable processes. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

The use of green solvents, particularly water, or conducting reactions under solvent-free conditions are key tenets of green chemistry bepls.commdpi.com. For the synthesis of thiazole derivatives, several methods have been developed that align with these principles.

Water has been successfully employed as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds bepls.com. This approach avoids the use of volatile organic solvents and often simplifies the workup procedure. The synthesis of ferrocene-based thiazole derivatives has been demonstrated in a choline chloride/glycerol deep eutectic solvent, which is a biodegradable and low-toxicity alternative to traditional organic solvents nih.gov.

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods (grinding), represent another significant green synthetic strategy. These methods can lead to shorter reaction times, higher yields, and reduced waste generation. The Hantzsch synthesis of thiazole derivatives has been successfully carried out under solvent-free conditions nih.gov.

While specific examples for the synthesis of this compound using these methods are not extensively documented, the general applicability of aqueous and solvent-free conditions to the synthesis of thiazole precursors suggests that these green approaches could be adapted for the production of this target molecule.

Microwave-Assisted and Catalytic Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity nih.govrsc.org. The synthesis of various thiazole derivatives has been efficiently achieved using microwave irradiation nih.govmdpi.com. For instance, novel bioactive thiazolyl-pyridazinediones have been prepared via a multicomponent synthesis under microwave irradiation, highlighting the potential for rapid and efficient construction of complex thiazole-containing molecules nih.gov. The Suzuki coupling reactions of brominated thiazole derivatives have also been successfully performed under microwave conditions in water researchgate.net.

The development of reusable and environmentally benign catalysts is another cornerstone of green chemistry. For thiazole synthesis, various catalytic systems have been explored. For example, a facile, green, one-pot multicomponent synthesis of novel thiazole scaffolds has been achieved using reusable NiFe₂O₄ nanoparticles as a catalyst in an ethanol:water solvent system acs.org. The use of such catalysts simplifies product purification and reduces waste from stoichiometric reagents.

The application of these green methodologies to the synthesis of this compound could involve microwave-assisted chlorination of a suitable precursor or the use of a recyclable catalyst for the formylation or subsequent transformation steps. These approaches hold the promise of developing more sustainable and efficient routes to this important chemical compound.

Chemical Reactivity and Transformations of 4 Dichloromethyl 1,3 Thiazole

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an electron-deficient aromatic system, which dictates its behavior in various reactions. Its reactivity is characterized by a susceptibility to substitution at specific positions, influenced by the electronic effects of the nitrogen and sulfur heteroatoms.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

The thiazole (B1198619) ring exhibits distinct regioselectivity in electrophilic aromatic substitution (EAS) reactions. Due to the electronic nature of the ring, electrophilic attack is highly favored at the C5 position. libretexts.org Pi-electron density calculations confirm that C5 is the most electron-rich and therefore the primary site for electrophilic substitution. quora.com The dichloromethyl group at the C4 position is an electron-withdrawing group, which deactivates the ring towards EAS, making the reaction conditions more demanding compared to unsubstituted thiazole. However, it does not change the inherent preference for substitution at the C5 position.

Should the C5 position already be occupied, electrophilic substitution on the thiazole ring becomes exceedingly difficult. libretexts.org Conversely, the presence of an electron-donating group at the C2 position can facilitate the attack of electrophiles at C5, even under milder conditions. libretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 4-(Dichloromethyl)-1,3-thiazole

Reaction TypePreferred Position of AttackInfluence of C4-CHCl2 Group
Halogenation, Nitration, SulfonationC5Deactivating, making reactions slower than on unsubstituted thiazole.

Nucleophilic Aromatic Substitution (NAS) on Halogenated Thiazole Rings

While the thiazole ring is generally electron-deficient, nucleophilic aromatic substitution (SNAr) typically requires the presence of a good leaving group, such as a halogen, on the ring. For a hypothetical halogenated derivative of this compound (e.g., 2-bromo-4-(dichloromethyl)-1,3-thiazole), the C2 position is the most susceptible to nucleophilic attack. libretexts.org This is due to the significant electron deficiency at this position, which is further enhanced by the proximity to both the nitrogen and sulfur atoms.

The reaction proceeds via an addition-elimination mechanism, where a strong nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized by the electron-withdrawing nature of the ring. Subsequent elimination of the halide ion restores the aromaticity of the ring. researchgate.net Halogens at the C4 or C5 positions can also be displaced, but reactivity is generally highest at C2. libretexts.org For most electron-deficient heterocycles like thiazole, these reactions can proceed smoothly without the need for additional strong electron-withdrawing groups. organic-chemistry.org

Table 2: General Reactivity in Nucleophilic Aromatic Substitution on a Halogenated Thiazole Ring

Position of Halogen Leaving GroupRelative ReactivityCommon Nucleophiles
C2HighThiols, Amines, Alkoxides
C5ModerateThiols, Amines, Alkoxides
C4ModerateThiols, Amines, Alkoxides

Cycloaddition Reactions Involving the Thiazole Ring

The aromatic nature of the 1,3-thiazole ring imparts significant stability, making it generally resistant to cycloaddition reactions. However, under specific conditions, the thiazole ring can participate in such transformations. quora.com

Diels-Alder reactions, a type of [4+2] cycloaddition, can occur with potent dienophiles like alkynes, but typically require high temperatures. These reactions often proceed with the subsequent extrusion of a small molecule, such as sulfur, from the initial cycloadduct, leading to the formation of a pyridine (B92270) ring. quora.com Other cycloaddition pathways, such as 1,3-dipolar cycloadditions and formal [2+2] cycloadditions, have also been reported for thiazole derivatives, expanding the synthetic utility of this heterocyclic system. quora.comambeed.comacs.org

Cross-Coupling Reactions at the Thiazole Scaffold and Dichloromethyl Group

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and the thiazole scaffold is a suitable substrate for these powerful methods.

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including thiazoles. acs.org To utilize this compound in such a reaction, it would first need to be halogenated (e.g., at the C2 or C5 position) to introduce a suitable handle for the catalytic cycle.

Reactions such as the Suzuki, Stille, and Negishi couplings allow for the formation of new C-C bonds by coupling the halogenated thiazole with various organometallic reagents. vaia.com

Suzuki Coupling: Couples a halo-thiazole with a boronic acid or ester.

Stille Coupling: Couples a halo-thiazole with an organotin reagent.

Negishi Coupling: Couples a halo-thiazole with an organozinc reagent.

These reactions proceed via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organometallic partner, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. This methodology provides a highly efficient and versatile route to complex thiazole-containing molecules.

C-Heteroatom Coupling Reactions

The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. In the context of this compound, the two chlorine atoms on the methyl group at the C4 position are leaving groups that can be displaced by various heteroatom nucleophiles.

While specific literature detailing C-heteroatom coupling reactions directly on this compound is not extensively available, the reactivity can be inferred from analogous structures such as 4-(chloromethyl)thiazole derivatives. For instance, the chlorine atom in 2-amino-4-(chloromethyl)thiazole is readily substituted by sulfur nucleophiles. In one study, 2-amino-4-(chloromethyl)thiazole hydrochloride was reacted with various thiophenols in the presence of sodium ethoxide in methanol (B129727) to yield the corresponding 2-(methylsulphonyl amino)-4-arylthiomethyl thiazoles. researchgate.net This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion displaces the chloride ion, forming a C-S bond.

Table 1: Representative C-S Coupling with a 4-(Chloromethyl)thiazole Analog researchgate.net

Reactant 1 Reactant 2 Product Bond Formed
2-Methylsulphonyl amino-4-chloromethyl thiazole Thiophenol 2-Methylsulphonyl amino-4-(phenylthiomethyl)thiazole C-S
2-Methylsulphonyl amino-4-chloromethyl thiazole 4-Chlorothiophenol 2-Methylsulphonyl amino-4-((4-chlorophenyl)thiomethyl)thiazole C-S

This table illustrates the principle of C-S bond formation on a related structure, which is expected to be applicable to this compound.

Similarly, it is anticipated that this compound would react with nitrogen and oxygen nucleophiles, such as amines, alcohols, and phenols, to form C-N and C-O bonds, respectively. These reactions would likely proceed under basic conditions to generate the requisite nucleophile and facilitate the substitution. The presence of two chlorine atoms could potentially allow for mono- or di-substitution, leading to a variety of derivatives.

Derivatization Strategies for Structural Modification and Library Synthesis

The development of compound libraries is a cornerstone of modern drug discovery and materials science. researchgate.netnih.govacs.org Starting from a common core, a multitude of derivatives can be generated, allowing for the systematic exploration of structure-activity relationships. This compound is a prime candidate for such derivatization strategies due to the reactive nature of the dichloromethyl group.

The synthesis of 2,4-disubstituted-1,3-thiazole libraries is a common goal in the search for new bioactive molecules. nih.gov While many synthetic routes build the thiazole ring from acyclic precursors through methods like the Hantzsch condensation, derivatization of a pre-formed thiazole offers a complementary approach. nih.gov

A key strategy for the derivatization of this compound would involve its reaction with a diverse set of nucleophiles to create a library of compounds with various functionalities tethered to the C4-methyl group. This approach allows for the introduction of a wide range of chemical motifs, which can modulate the compound's physicochemical properties and biological activity.

Table 2: Potential Derivatization Reactions for Library Synthesis

Nucleophile Type Example Nucleophile Potential Product Structure
Oxygen Phenoxide 4-(diphenoxymethyl)-1,3-thiazole
Nitrogen Secondary Amine (e.g., Piperidine) 4-(di(piperidin-1-yl)methyl)-1,3-thiazole
Sulfur Thiolate 4-(bis(phenylthio)methyl)-1,3-thiazole

This table outlines hypothetical derivatization pathways based on the known reactivity of alkyl halides.

Furthermore, the dichloromethyl group can be converted into other functional groups. For example, hydrolysis could potentially yield the corresponding aldehyde, 4-formyl-1,3-thiazole. This aldehyde is a valuable intermediate that can undergo a wide array of subsequent reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations, thereby exponentially increasing the diversity of the synthesized library. This aldehyde would be a critical node for building extensive and varied molecular libraries for screening purposes.

Mechanistic Investigations of Reactions Involving 4 Dichloromethyl 1,3 Thiazole

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The reaction mechanisms for the synthesis and transformation of 4-(dichloromethyl)-1,3-thiazole are foundational to its controlled application in organic synthesis. While specific, in-depth mechanistic studies exclusively for this compound are not extensively documented, established principles of thiazole (B1198619) chemistry allow for the elucidation of its likely reaction pathways.

The primary route for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. mdpi.comresearchgate.netchemhelpasap.com For this compound, this would involve the condensation of a thioamide with an appropriate α-halocarbonyl compound. Specifically, the reaction would likely proceed via the interaction of a thioamide, such as thioformamide, with a 1,1-dichloro-3-halopropan-2-one.

The proposed mechanism for the Hantzsch synthesis of this compound is as follows:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This results in the formation of an S-alkylated intermediate. nih.gov

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to a five-membered ring intermediate, a thiazoline (B8809763) derivative.

Dehydration: Subsequent elimination of a water molecule (dehydration) from the thiazoline intermediate leads to the formation of the aromatic thiazole ring. nih.gov

Transformations of this compound would primarily involve the dichloromethyl group and the thiazole ring itself. The dichloromethyl group is a versatile functional handle. For instance, it can undergo hydrolysis to form the corresponding aldehyde, 1,3-thiazole-4-carbaldehyde. lookchem.comchemsrc.com This transformation likely proceeds through a gem-diol intermediate.

Another potential transformation involves the generation of a dichlorocarbene (B158193) from the dichloromethyl group under strongly basic conditions, analogous to the Reimer-Tiemann reaction. numberanalytics.comwikipedia.orgbyjus.com However, the stability of the thiazole ring under such harsh conditions would be a critical factor. The thiazole ring itself can undergo electrophilic substitution, with the C5 position being the most likely site for such reactions. chemicalbook.com

Transition State Analysis in Key Reactions

For the Hantzsch synthesis, the rate-determining step can vary depending on the specific substrates and reaction conditions. Theoretical calculations on similar systems suggest that both the initial S-alkylation and the subsequent cyclization can have significant energy barriers. The transition state for the S-alkylation would involve the approach of the sulfur nucleophile to the α-halocarbonyl compound.

In the dehydration step of the thiazoline intermediate, a cationic transition state is likely involved. nih.gov The stability of this transition state would be influenced by the substituents on the thiazole ring. For this compound, the electron-withdrawing nature of the dichloromethyl group could potentially destabilize such a cationic intermediate, thereby affecting the reaction rate.

The stereochemical outcome of the Hantzsch synthesis, when chiral centers are involved, has been correlated with the stability of transition state intermediates during the dehydration of the thiazoline ring. nih.gov While this compound itself is achiral, this highlights the importance of transition state analysis in understanding the finer details of thiazole formation.

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. In the context of thiazole synthesis, various catalytic systems have been developed.

For the Hantzsch thiazole synthesis, both acid and base catalysis can be employed. Acid catalysis can facilitate the dehydration of the thiazoline intermediate. rsc.org More recently, solid acid catalysts like silica-supported tungstosilisic acid have been used to promote the synthesis of Hantzsch thiazole derivatives under environmentally benign conditions, including ultrasonic irradiation. mdpi.comresearchgate.net Such catalysts offer the advantages of easy recovery and reusability.

In the transformation of thiazole derivatives, transition metal catalysis is often employed. For instance, palladium-catalyzed cross-coupling reactions are widely used to functionalize the thiazole ring. While specific examples for this compound are scarce, analogous transformations on other halothiazoles suggest that this compound could be a substrate for such reactions, provided the dichloromethyl group is stable under the reaction conditions.

The use of phase-transfer catalysts could be relevant in reactions involving the dichloromethyl group, for example, in its hydrolysis to an aldehyde under biphasic conditions. wikipedia.org

Reaction Kinetics and Thermodynamic Studies

Quantitative data on the reaction kinetics and thermodynamics of the synthesis and transformations of this compound are not extensively reported. However, general principles can be applied to understand the factors influencing these parameters.

The kinetics of the Hantzsch thiazole synthesis are typically second order, consistent with a bimolecular rate-determining step. chemhelpasap.com The reaction rate is influenced by the nature of the reactants and the solvent. The use of microwave irradiation has been shown to significantly accelerate the Hantzsch synthesis of some thiazole derivatives, reducing reaction times from hours to minutes. nih.gov

The thermodynamics of the Hantzsch synthesis are generally favorable, driven by the formation of the stable aromatic thiazole ring. youtube.com

For the transformations of this compound, the kinetics would be highly dependent on the specific reaction. For example, the hydrolysis of the dichloromethyl group to an aldehyde would be influenced by factors such as pH and temperature.

Computational and Theoretical Studies of 4 Dichloromethyl 1,3 Thiazole

Electronic Structure Calculations (DFT, Ab Initio)

Density Functional Theory (DFT) and ab initio methods are fundamental tools for modeling the electronic structure of molecules like 4-(dichloromethyl)-1,3-thiazole. These calculations provide insights into the distribution of electrons within the molecule, which is key to understanding its properties and reactivity. DFT, particularly with hybrid functionals like B3LYP, is often used to balance computational cost and accuracy for thiazole (B1198619) derivatives. niscpr.res.inresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms. The LUMO, conversely, would likely be distributed over the dichloromethyl group, given the electron-withdrawing nature of the chlorine atoms. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

Parameter Predicted Value/Characteristic Significance
HOMO Energy Relatively high Indicates electron-donating capability of the thiazole ring.
LUMO Energy Relatively low Indicates electron-accepting capability of the dichloromethyl group.
HOMO-LUMO Gap (E_gap) Moderate Suggests a balance of stability and reactivity.
HOMO Localization Thiazole ring (S and N atoms) Site for electrophilic attack.

| LUMO Localization | Dichloromethyl group | Site for nucleophilic attack. |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net In the MEP map of this compound, the nitrogen atom of the thiazole ring and the sulfur atom would be expected to show negative potential (red/yellow areas), indicating their nucleophilic character. researchgate.net Conversely, the hydrogen atom on the thiazole ring and the protons on the dichloromethyl group would exhibit positive potential (blue areas), signifying electrophilic sites. niscpr.res.in The chlorine atoms would also contribute to a region of negative potential. This information is invaluable for predicting how the molecule will interact with other reagents. nih.gov

Conformational Analysis and Stability Studies

Conformational analysis of this compound would involve studying the rotation around the single bond connecting the dichloromethyl group to the thiazole ring. By calculating the potential energy surface as a function of the dihedral angle, the most stable conformation (the one with the lowest energy) can be identified. dntb.gov.ua It is likely that the staggered conformations, which minimize steric hindrance between the chlorine atoms and the thiazole ring, would be the most stable. These studies help in understanding the molecule's preferred shape and how this might influence its biological activity or interactions.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) via Quantum Chemistry

Quantum chemistry calculations can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural confirmation. researchgate.netscielo.org.za

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C atoms. nih.govscielo.org.za These theoretical predictions can aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated. scielo.org.za These computed frequencies, when scaled appropriately, can be matched with the peaks in an experimental IR spectrum to identify the characteristic vibrational modes of the functional groups present, such as the C-H, C=N, C-S, and C-Cl bonds.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra. scielo.org.zamdpi.com This analysis provides information about the electronic transitions occurring within the molecule, such as the n → π* and π → π* transitions, which are responsible for the absorption of UV-visible light. academie-sciences.fr

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Signature
¹H NMR A singlet for the thiazole proton (H-5), a singlet for the dichloromethyl proton.
¹³C NMR Distinct signals for the thiazole ring carbons and the dichloromethyl carbon.
IR Spectroscopy Characteristic peaks for C-H stretching, C=N stretching of the thiazole ring, C-S stretching, and C-Cl stretching.

| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to electronic transitions within the thiazole ring. |

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents on this compound. nih.gov These calculations can predict how the solvent polarity might affect the molecule's conformational equilibrium, electronic structure (HOMO-LUMO gap), and spectroscopic properties. For example, a polar solvent might stabilize a more polar conformer or influence the energies of electronic transitions, leading to a shift in the UV-Vis absorption maximum. nih.gov

4 Dichloromethyl 1,3 Thiazole As a Synthetic Synthon and Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The chemical reactivity of the dichloromethyl group makes 4-(Dichloromethyl)-1,3-thiazole a potent precursor for the synthesis of more elaborate heterocyclic structures. The dichloromethyl moiety can be readily converted into a formyl group (an aldehyde), which then serves as a key electrophilic site for a variety of cyclization and condensation reactions.

One of the primary transformations of this compound is its hydrolysis to 1,3-thiazole-4-carbaldehyde. This conversion is a critical step as the resulting aldehyde is a versatile intermediate for building larger molecular frameworks. The aldehyde can participate in reactions such as the Wittig reaction, Knoevenagel condensation, and reductive amination to append various side chains or to construct new rings fused to the thiazole (B1198619) core.

While direct literature on the use of this compound in complex scaffold synthesis is emerging, the synthetic utility of the resulting 1,3-thiazole-4-carbaldehyde is well-documented. For instance, thiazole aldehydes are key components in the synthesis of various biologically active molecules, including potential anti-inflammatory and antimicrobial agents. The general reactivity of the dichloromethyl group as a masked aldehyde function is a cornerstone of its utility.

Transformation Reagents/Conditions Product Functionality Potential Subsequent Reactions
HydrolysisH₂O, acid or base catalystFormyl (-CHO)Wittig, Knoevenagel, Reductive Amination
Reaction with NucleophilesThiols, AminesThioacetal, AminalFurther functionalization
Cyclization ReactionsDinucleophilesFused heterocyclic systemsAromatization, Substitution

Intermediate for the Preparation of Advanced Organic Materials

The thiazole nucleus is a component of various organic materials due to its electronic properties and ability to coordinate with metals. The functionalization of the thiazole ring is crucial for tuning the properties of these materials. This compound serves as a key intermediate in the synthesis of such functionalized thiazoles for materials science applications.

The conversion of the dichloromethyl group to an aldehyde allows for the introduction of π-conjugated systems through reactions like the Horner-Wadsworth-Emmons reaction. This extends the conjugation of the thiazole ring, a desirable feature for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The resulting vinylthiazole derivatives can be further polymerized or incorporated into larger conjugated macromolecules.

Furthermore, the thiazole nitrogen and sulfur atoms can act as ligands for metal ions. The introduction of specific functionalities at the 4-position, facilitated by the reactivity of the dichloromethyl group, can modulate the coordinating ability of the thiazole ring, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with tailored electronic and photophysical properties.

Role in the Introduction of Specific Functionalities into Target Molecules

The dichloromethyl group in this compound is a versatile handle for introducing a variety of functional groups into a target molecule at a specific position. This strategic functionalization is a key aspect of modern drug discovery and agrochemical research.

The most prominent role of the dichloromethyl group is as a precursor to the formyl group. The resulting 1,3-thiazole-4-carbaldehyde can be further oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted to a cyano group. Each of these functionalities offers a different set of possibilities for further synthetic transformations, including amide bond formation, etherification, and the construction of other heterocyclic rings.

The direct reaction of the dichloromethyl group with nucleophiles can also be exploited. For example, reaction with thiols can lead to the formation of dithioacetals, which are themselves useful functional groups or can be further transformed. This reactivity allows for the introduction of sulfur-containing moieties, which are prevalent in many biologically active compounds.

Initial Functionality Transformation Resulting Functionality Significance
Dichloromethyl (-CHCl₂)HydrolysisFormyl (-CHO)Versatile intermediate for C-C bond formation
Dichloromethyl (-CHCl₂)Oxidation (of intermediate aldehyde)Carboxyl (-COOH)Amide coupling, esterification
Dichloromethyl (-CHCl₂)Reduction (of intermediate aldehyde)Hydroxymethyl (-CH₂OH)Ether and ester formation, introduction of leaving groups
Dichloromethyl (-CHCl₂)Reaction with nucleophilesDithioacetal, etc.Introduction of heteroatoms, further functionalization

Design Principles for Utilizing the Dichloromethyl Moiety in Complex Molecule Synthesis

The effective use of this compound in the synthesis of complex molecules relies on several key design principles centered around the reactivity of the dichloromethyl moiety.

Orthogonal Reactivity: The dichloromethyl group is relatively stable under a variety of reaction conditions, allowing for transformations on other parts of the molecule before its conversion. This orthogonality is crucial in multi-step syntheses. For example, reactions at the 2- or 5-position of the thiazole ring can be performed while leaving the dichloromethyl group intact for later manipulation.

Masked Functionality: The dichloromethyl group serves as a masked aldehyde. This strategy is advantageous when the presence of a free aldehyde would be incompatible with earlier steps in a synthetic sequence. The deprotection (hydrolysis) to the aldehyde can be carried out at a later, more appropriate stage.

Controlled Stepwise Reactions: The two chlorine atoms of the dichloromethyl group can potentially be substituted in a stepwise manner under carefully controlled conditions, although this is less common than the conversion to the aldehyde. This would allow for the sequential introduction of two different nucleophiles.

Strategic Bond Disconnections: In retrosynthetic analysis, the dichloromethyl group on a thiazole ring can be considered a synthon for a formyl group. This allows for the disconnection of complex target molecules at the C4-position of the thiazole, leading back to simpler starting materials.

The strategic placement and transformation of the dichloromethyl group on the thiazole ring provide a powerful tool for the construction of complex and functionally diverse molecules for a wide range of applications.

Advanced Analytical and Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 4-(dichloromethyl)-1,3-thiazole, with the molecular formula C₄H₃Cl₂NS, the theoretical exact mass can be calculated.

Table 1: Calculated Exact Mass for Isotopologues of this compound

Isotopologue FormulaIsotope CompositionCalculated Exact Mass (Da)
C₄H₃³⁵Cl₂NSCarbon-12, Hydrogen-1, Chlorine-35, Nitrogen-14, Sulfur-32166.9366
C₄H₃³⁵Cl³⁷ClNSCarbon-12, Hydrogen-1, Chlorine-35, Chlorine-37, Nitrogen-14, Sulfur-32168.9337
C₄H₃³⁷Cl₂NSCarbon-12, Hydrogen-1, Chlorine-37, Nitrogen-14, Sulfur-32170.9307

Note: This data is theoretical and calculated based on isotopic masses. Experimental HRMS would aim to measure these values to confirm the elemental composition.

In a typical HRMS experiment, the compound is ionized, and the resulting ions are separated based on their m/z ratio. The high resolving power of the instrument allows for the differentiation of ions with very similar masses, thus providing strong evidence for the presence of the dichloromethyl group and the thiazole (B1198619) ring. While specific experimental HRMS data for this compound is not widely published in peer-reviewed literature, the technique remains the gold standard for molecular formula confirmation.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed atomic-level structure of a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, multi-dimensional NMR experiments are crucial for assembling the complete molecular puzzle of a novel or complex compound like this compound.

Although specific, published multi-dimensional NMR data for this compound is scarce, the expected spectra can be inferred from the analysis of closely related thiazole derivatives. uni.luresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key HSQC CorrelationKey COSY Correlations
H2~8.9-9.1-C4, C5C2-H2H2 to H5 (weak, 4-bond)
H5~7.5-7.7-C2, C4C5-H5H5 to H2 (weak, 4-bond)
-CHCl₂~6.6-6.8~70-75C4C(CHCl₂)-H(CHCl₂)-
C2-~155-158---
C4-~148-152---
C5-~120-125---

Note: These are predicted values based on known NMR data for similar thiazole structures and should be confirmed by experimental data.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, helping to identify adjacent protons. For this compound, a weak correlation might be observed between the protons at positions 2 and 5 of the thiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively assign the proton signals to their corresponding carbon atoms in the thiazole ring and the dichloromethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, showing correlations between protons and carbons that are separated by two or three bonds. For instance, the proton of the dichloromethyl group would be expected to show a correlation to the C4 carbon of the thiazole ring, confirming its point of attachment.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is an analytical technique that provides the precise three-dimensional coordinates of atoms within a crystalline solid. This method offers definitive proof of a molecule's structure and stereochemistry.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The ability to obtain a crystal structure is contingent upon the compound being a solid at room temperature and the successful growth of single crystals of sufficient quality. Should suitable crystals be obtained, X-ray diffraction analysis would provide invaluable data, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial arrangement of the dichloromethyl group relative to the thiazole ring.

Intermolecular interactions: How individual molecules pack together in the crystal lattice, revealing information about non-covalent interactions like hydrogen bonds or halogen bonds.

For related thiazole derivatives, X-ray crystallography has been successfully used to determine their solid-state structures, providing a framework for what might be expected for this compound. nih.gov

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of organic compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed.

Table 3: Illustrative HPLC Method for Purity Analysis of a Thiazole Derivative

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Detection UV at 254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Note: This is a representative method; specific conditions would need to be optimized for this compound.

The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Gas Chromatography (GC):

GC is particularly well-suited for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be an effective method for purity analysis.

A typical GC method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. GC-MS provides the added advantage of identifying impurities by their mass spectra.

Future Research Horizons for this compound: A Chemical Perspective

The exploration of this compound and its derivatives is entering a new phase, driven by the pursuit of enhanced efficiency, novel functionalities, and a deeper understanding of its chemical behavior. Future research is poised to unlock the full potential of this versatile chemical entity, with several key areas ripe for investigation. These emerging directions promise to expand the synthetic toolkit available to chemists and pave the way for the development of innovative materials and molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Dichloromethyl)-1,3-thiazole derivatives?

  • Methodology :

  • Cyclization with thiourea : React α-bromo ketones or esters with thiourea under reflux in solvents like ethanol or DMSO. For example, 5-(2’-hydroxy-3’,5’-dichlorophenyl)-4-heptan-1-one-2-amino-1,3-thiazole was synthesized via thiourea-mediated cyclization of 1-(2’-hydroxy-3’,5’-dichlorophenyl)-2-bromo-1,3-nonanedione .
  • Hantzsch thiazole synthesis : Condense thiosemicarbazides with α-halo ketones. For instance, 4-(4-chlorophenyl)thiazoles were prepared using 2-bromo-4’-chloroacetophenone and thiosemicarbazones .
    • Key Conditions :
Reagent/ConditionExample from LiteratureYieldReference
Thiourea, DMSO, reflux65% yield, m.p. 141–143°C65%
Hantzsch condensation, ethanolVaried yields (50–75%)

Q. How are thiazole derivatives characterized to confirm structural integrity?

  • Methodology :

  • NMR spectroscopy : Look for NH resonance in ¹H NMR (δH 10.46–10.89 ppm) as evidence of thiazole ring formation. Methyl protons at 4-/5-positions appear as singlets (δH 2.38–2.57 ppm) .
  • TLC monitoring : Track reaction progress using silica gel plates and UV visualization .
  • Elemental analysis : Compare calculated vs. experimental C/H/N/S percentages to validate purity .

Q. What solvents and catalysts are optimal for thiazole ring formation?

  • Methodology :

  • Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency at reflux temperatures .
  • Acidic conditions (e.g., acetic acid) facilitate reactions involving KSCN or thiourea .

Advanced Research Questions

Q. How can substituents on the thiazole ring be optimized for enhanced antimicrobial activity?

  • Methodology :

  • Systematic substitution : Introduce halogens (Cl, Br) or electron-withdrawing groups (NO₂, CF₃) at the 2-/4-positions. For example, 2-(3-bromophenyl)-4-(chloromethyl)-1,3-thiazole showed activity against E. coli and S. aureus .
  • Biological assays : Use agar disc diffusion to test derivatives against Gram-positive/-negative pathogens. Nanoparticle formulations (via ultrasonication) may improve bioavailability .
    • Activity Data :
CompoundTested PathogensInhibition Zone (mm)Reference
8d2 (J’’)S. aureus12–15
Bromophenyl derivativeE. coli10–14

Q. How can contradictions in reported synthetic yields be resolved?

  • Methodology :

  • Control variables : Compare solvent polarity (DMSO vs. ethanol), temperature (reflux vs. RT), and catalyst loading. For instance, DMSO reflux improved yield to 65% vs. 50% in ethanol .
  • Reproducibility trials : Replicate methods under inert atmospheres to avoid oxidation .

Q. What computational approaches predict the bioactivity of this compound derivatives?

  • Methodology :

  • Molecular docking : Simulate binding affinity with bacterial enzyme targets (e.g., Staphylococcus tyrosine phosphatase) using AutoDock Vina. Align results with in vitro data .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with antimicrobial IC₅₀ values .

Q. How do reaction mechanisms differ between electrophilic and nucleophilic substitution on the thiazole ring?

  • Methodology :

  • Electrophilic substitution : Use HNO₃/H₂SO₄ for nitration at electron-rich positions (e.g., 5-methyl group) .
  • Nucleophilic substitution : Replace chloromethyl groups with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting antibacterial results for structurally similar thiazoles?

  • Analysis : Discrepancies may arise from differences in bacterial strains, assay protocols (disc diffusion vs. MIC), or compound purity. For example, nanoparticles of 8d2 (J’’) showed higher activity than non-formulated analogs .
  • Resolution : Standardize testing against ATCC reference strains and validate purity via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.